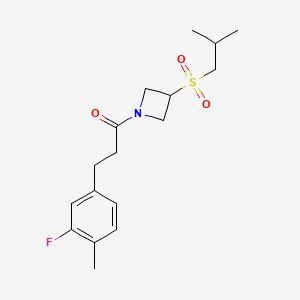
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). It has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Corrosion Inhibition
- Schiff bases, including compounds with pyridinyl and phenoxy groups, have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid solutions. Studies show that these compounds can act as effective mixed (cathodic/anodic) inhibitors, with their efficiency correlated to their chemical structures (Hegazy et al., 2012).
Antiviral Activity
- Pyridinyl compounds have been synthesized and tested for antiviral activity, highlighting their potential in developing treatments against viruses. The synthesis involves reactions that yield heterocyclic compounds with pyridinyl groups, which have shown activity against herpes simplex virus 1 (HSV1) and hepatitis A virus (HAV) (Attaby et al., 2006).
Polymer and Material Science
- Novel pyridine-containing diamines have been synthesized for the production of polyimides, demonstrating the utility of pyridinyl and phenoxy groups in creating materials with excellent thermal stability, solubility, and mechanical properties. Such materials are promising for various applications, including electronics and coatings (Yan et al., 2011).
Organic Synthesis and Catalysis
- Pyrrolidines with varied configurations have been synthesized via 1,3-dipolar cycloadditions, showcasing the versatility of pyrrolidinyl and pyridinyl groups in organic synthesis. These compounds could serve as building blocks for more complex molecules with applications in pharmaceuticals and materials science (Oliveira Udry et al., 2014).
Enaminones and Hydrogen Bonding
- The study of enaminones, including those with pyrrolidinyl and phenyl groups, has provided insights into their hydrogen-bonding patterns, which are essential for understanding their reactivity and potential applications in designing molecules with specific interactions and properties (Balderson et al., 2007).
Eigenschaften
IUPAC Name |
1-(3-pyridin-4-yloxypyrrolidin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)13-2-1-3-15(10-13)25-12-17(24)23-9-6-16(11-23)26-14-4-7-22-8-5-14/h1-5,7-8,10,16H,6,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXAPEHDIOLOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

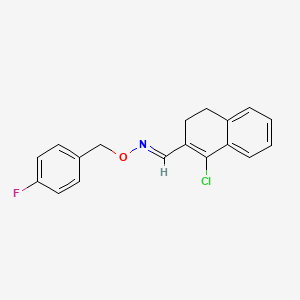
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylthio)benzamide hydrochloride](/img/structure/B2948288.png)
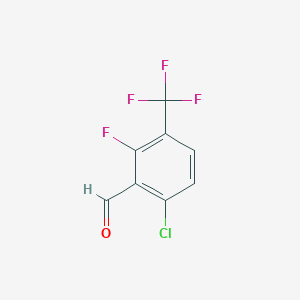
![4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde](/img/structure/B2948292.png)
![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2948294.png)

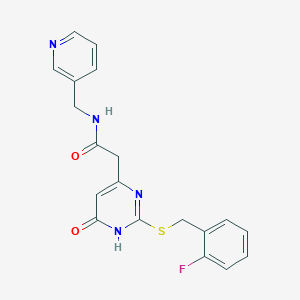
![6-chloro-N-[1-(2-methylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2948301.png)
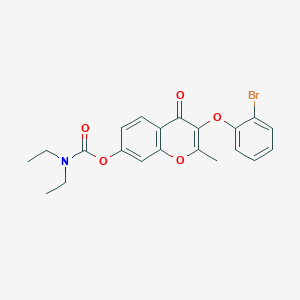
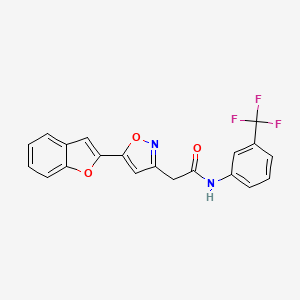
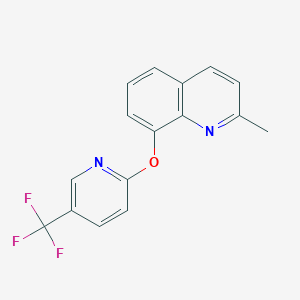
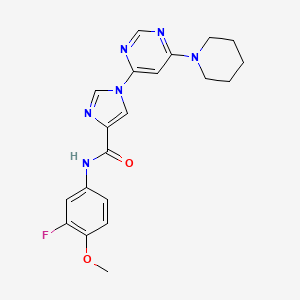
![6-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B2948307.png)
